An In-depth Technical Guide to rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine: Synthesis, Structure, and Physicochemical Characterization
An In-depth Technical Guide to rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine: Synthesis, Structure, and Physicochemical Characterization
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted physicochemical properties of the novel pyrrolidine derivative, rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4][5] This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities, particularly those targeting therapeutic areas where pyrrolidine-based structures have shown significant promise. The document outlines a detailed, plausible synthetic pathway, discusses the critical aspects of stereochemical control, and presents a tabulated summary of estimated physicochemical parameters, providing a foundational dataset for further research and development.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1][2][3] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] This structural feature, combined with its favorable physicochemical properties such as enhanced aqueous solubility, has led to the incorporation of the pyrrolidine motif into a wide array of therapeutic agents.[2] Pyrrolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, antibacterial, anticancer, and CNS-modulating effects.[4] The subject of this guide, rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine, represents a synthetically accessible yet underexplored molecule with potential applications in various therapeutic areas. The strategic placement of the benzyl group on the nitrogen, the 4-bromophenyl moiety, and the amine functionality at the C3 position with a defined trans-stereochemistry, offers a unique combination of structural features for library development and lead optimization.
Chemical Structure and Stereochemistry
The chemical structure of rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine is characterized by a central pyrrolidine ring with three key substituents.
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1-Benzyl Group: The benzyl group attached to the pyrrolidine nitrogen is a common feature in many biologically active compounds, often influencing receptor binding and metabolic stability.
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4-(4-bromophenyl) Group: The presence of a bromophenyl ring at the C4 position provides a handle for further functionalization through cross-coupling reactions and can contribute to binding affinity through halogen bonding.
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3-Amine Group: The primary amine at the C3 position is a key functional group for introducing further diversity and for potential salt formation to modulate solubility and pharmacokinetic properties.
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(3R,4S) Stereochemistry: The trans relationship between the amine and the bromophenyl groups is a critical stereochemical feature that will dictate the molecule's three-dimensional shape and, consequently, its biological activity.
Below is a 2D representation of the chemical structure:
Figure 1: Chemical structure of rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine.
Physicochemical Properties
| Property | Estimated Value | Rationale / Comments |
| Molecular Formula | C₁₇H₁₉BrN₂ | Confirmed from supplier data.[6] |
| Molecular Weight | 331.25 g/mol | Calculated from the molecular formula.[6] |
| CAS Number | 875931-76-3 | As assigned for the racemic mixture.[6] |
| Appearance | Off-white to pale yellow solid | Typical for substituted aromatic amines. |
| Melting Point | 120 - 140 °C | Estimated based on similar substituted pyrrolidines. The exact value will depend on crystalline form and purity. |
| Boiling Point | > 400 °C (decomposes) | High boiling point expected due to the molecular weight and polar functional groups. Decomposition is likely at atmospheric pressure. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | The presence of the amine group and the pyrrolidine nitrogen will confer some aqueous solubility, but the large hydrophobic benzyl and bromophenyl groups will limit it.[6][7] |
| pKa (of the amine) | 8.5 - 9.5 | Typical for a secondary amine in a pyrrolidine ring, influenced by the electron-withdrawing effect of the nearby aromatic ring. |
| LogP | 3.5 - 4.5 | Calculated based on the contributions of the hydrophobic and hydrophilic fragments. |
Proposed Synthetic Pathway
While a specific literature procedure for the synthesis of rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine has not been identified, a plausible and efficient route can be designed based on established methodologies for the construction of 3,4-disubstituted pyrrolidines. The proposed synthesis involves a key [3+2] cycloaddition reaction to construct the pyrrolidine ring with the desired trans stereochemistry.
Figure 2: Proposed synthetic workflow for rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (E)-1-bromo-4-(2-nitrovinyl)benzene
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To a solution of 4-bromobenzaldehyde (1.0 eq) in nitromethane (10 eq), add ammonium acetate (0.5 eq).
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Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from ethanol to yield the desired nitroalkene as a yellow solid.
Step 2: [3+2] Cycloaddition for Pyrrolidine Ring Formation
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In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-benzylglycine ethyl ester (1.1 eq) and (E)-1-bromo-4-(2-nitrovinyl)benzene (1.0 eq) in anhydrous toluene.
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Add a catalytic amount of a suitable Lewis acid (e.g., AgOAc, 10 mol%).
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and filter off the catalyst.
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Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the trans-4-(4-bromophenyl)-5-nitro-1-benzylpyrrolidine-2-carboxylate. The trans isomer is generally the major product in such cycloadditions.
Step 3: Reduction of the Nitro Group
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Dissolve the nitro-pyrrolidine derivative (1.0 eq) in a suitable solvent such as methanol or ethanol.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude amino-pyrrolidine derivative, which can be used in the next step without further purification.
Step 4: Curtius Rearrangement and Decarboxylation
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Dissolve the crude amino-pyrrolidine from the previous step in an anhydrous, aprotic solvent such as toluene.
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Add triethylamine (1.5 eq) followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.2 eq) at 0 °C.
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Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours to facilitate the Curtius rearrangement to the isocyanate.
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Carefully add water to the reaction mixture and continue heating to hydrolyze the isocyanate and effect decarboxylation.
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After cooling, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography or by salt formation and recrystallization to yield the final product, rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine.
Predicted Spectral Data
While experimental spectra are not available, the expected spectral characteristics can be predicted based on the functional groups present in the molecule.
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¹H NMR (in CDCl₃):
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Aromatic protons: Signals in the range of δ 7.0-7.5 ppm. The protons of the 4-bromophenyl group will appear as two doublets (an AA'BB' system). The protons of the benzyl group will appear as a multiplet.
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Benzyl CH₂: A singlet or a pair of doublets (if diastereotopic) around δ 3.5-4.0 ppm.
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Pyrrolidine ring protons: A complex series of multiplets in the range of δ 2.0-4.0 ppm. The protons at C3 and C4 will be diastereotopic and will show coupling to each other and to the adjacent protons.
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NH₂ protons: A broad singlet that may be exchangeable with D₂O, typically in the range of δ 1.5-3.0 ppm.
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¹³C NMR (in CDCl₃):
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Aromatic carbons: Signals in the range of δ 120-145 ppm. The carbon bearing the bromine will be deshielded.
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Benzyl CH₂: A signal around δ 55-60 ppm.
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Pyrrolidine ring carbons: Signals in the range of δ 40-70 ppm.
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C-Br: A signal around δ 120 ppm.
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IR (KBr or ATR):
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N-H stretch: Two bands in the region of 3300-3400 cm⁻¹ for the primary amine.
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C-H stretch (aromatic): Signals just above 3000 cm⁻¹.
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C-H stretch (aliphatic): Signals just below 3000 cm⁻¹.
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C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.
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C-N stretch: A signal in the region of 1000-1200 cm⁻¹.
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C-Br stretch: A signal in the region of 500-600 cm⁻¹.
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Mass Spectrometry (ESI+):
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[M+H]⁺: Expected at m/z 331.07 and 333.07 in an approximately 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.
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Potential Applications and Research Directions
The structure of rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine makes it an attractive candidate for further investigation in several areas of drug discovery:
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CNS Disorders: The 4-arylpyrrolidin-3-amine scaffold is a known pharmacophore for various CNS targets, including monoamine reuptake inhibitors.
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Anticancer Agents: The pyrrolidine ring is present in numerous anticancer compounds, and the 4-bromophenyl group can be a key interaction motif or a site for further elaboration.[1]
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Antimicrobial Agents: Pyrrolidine derivatives have shown promise as antibacterial and antifungal agents.[4]
The presence of the primary amine and the bromo-aromatic ring allows for the straightforward generation of a library of derivatives to explore structure-activity relationships (SAR).
Conclusion
This technical guide provides a detailed theoretical and practical framework for the study of rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine. While experimental data for this specific molecule is limited, the proposed synthetic route is based on well-established chemical principles and offers a reliable path to its synthesis. The estimated physicochemical and spectral data provide a valuable starting point for its characterization. Given the proven importance of the pyrrolidine scaffold in medicinal chemistry, this compound represents a promising starting point for the development of novel therapeutic agents.
References
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Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
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Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. ResearchGate. Available at: [Link]
-
rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine. CoreSyn. Available at: [Link]
-
Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. Available at: [Link]
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